2-Bromo-5-iodo-4-nitrophenol
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Overview
Description
2-Bromo-5-iodo-4-nitrophenol is an organic compound with the molecular formula C6H3BrINO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of phenol to introduce the nitro group, followed by bromination and iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid, while bromination and iodination can be carried out using bromine and iodine or their respective halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of various substituted phenols.
Reduction: Formation of 2-Bromo-5-iodo-4-aminophenol.
Oxidation: Formation of quinone derivatives
Scientific Research Applications
2-Bromo-5-iodo-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenol
- 2-Iodo-4-nitrophenol
- 2-Bromo-5-nitrophenol
- 2-Iodo-5-nitrophenol
Uniqueness
2-Bromo-5-iodo-4-nitrophenol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H3BrINO3 |
---|---|
Molecular Weight |
343.90 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H |
InChI Key |
NIFAMVNAJHAAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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